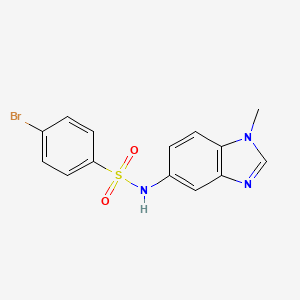![molecular formula C24H20ClN3O7 B3537890 4-(2-chloro-6-nitrophenoxy)benzyl N-[4-(acetylamino)benzoyl]glycinate](/img/structure/B3537890.png)
4-(2-chloro-6-nitrophenoxy)benzyl N-[4-(acetylamino)benzoyl]glycinate
Descripción general
Descripción
The compound “4-(2-chloro-6-nitrophenoxy)benzyl N-[4-(acetylamino)benzoyl]glycinate” is a complex organic molecule. It contains several functional groups, including a chloro group, a nitro group, an acetylamino group, and a benzoyl group. These groups are attached to benzene rings, which are aromatic hydrocarbons .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, a nitration reaction could introduce the nitro group, while a Friedel-Crafts acylation could introduce the acyl group . The exact synthesis would depend on the desired order of reactions and the specific conditions required for each step .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of benzene rings suggests that the compound may have a planar structure, as benzene rings are typically planar due to the delocalized π electrons that form a “cloud” above and below the plane of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the nitro group is electron-withdrawing, which means it can deactivate the benzene ring towards electrophilic aromatic substitution . On the other hand, the acetylamino and benzoyl groups might undergo reactions typical for carbonyl-containing compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other properties would depend on the strength of the intermolecular forces .Mecanismo De Acción
Without specific context, it’s difficult to determine the mechanism of action for this compound. If it’s a drug, its mechanism of action would depend on how it interacts with biological molecules in the body. If it’s a reactant in a chemical reaction, its mechanism of action would refer to the sequence of steps leading to the formation of the product .
Propiedades
IUPAC Name |
[4-(2-chloro-6-nitrophenoxy)phenyl]methyl 2-[(4-acetamidobenzoyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O7/c1-15(29)27-18-9-7-17(8-10-18)24(31)26-13-22(30)34-14-16-5-11-19(12-6-16)35-23-20(25)3-2-4-21(23)28(32)33/h2-12H,13-14H2,1H3,(H,26,31)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQPMOGIGOHQEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC(=O)OCC2=CC=C(C=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-6-nitrophenoxy)benzyl 2-{[4-(acetylamino)benzoyl]amino}acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3537814.png)
![methyl {7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3537815.png)
![2-{[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(4-fluorophenyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3537827.png)
![4-Bromo-N-(4-ethoxy-phenyl)-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B3537830.png)
![5-{[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3537831.png)
![(5-{[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B3537835.png)
![1-[(2,6-difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B3537842.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B3537845.png)
![N~2~-(2-chlorobenzyl)-N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3537852.png)
![methyl [5-(3-chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B3537860.png)
![N-benzyl-N'-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]succinamide](/img/structure/B3537862.png)

![3-allyl-5-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B3537883.png)
![2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B3537894.png)